N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-18(16-6-4-5-7-19(16)26-2)12-17(20-22)14-8-10-15(11-9-14)21-27(3,24)25/h4-11,18,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJURTHRWRKAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (referred to as compound A) is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of compound A, including its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a pyrazole ring and a methanesulfonamide group. The presence of these functional groups is crucial for its biological activity. The molecular formula can be expressed as:
1. Antibacterial Activity
Research has highlighted the antibacterial potential of compound A against various bacterial strains. A study demonstrated that derivatives with similar structural features exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated significant efficacy compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 10 | Strong |
| Escherichia coli | 50 | Weak |
2. Enzyme Inhibition
Compound A has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that compound A exhibits competitive inhibition with IC50 values comparable to established inhibitors .
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.0 | 4.5 (Donepezil) |
| Urease | 3.5 | 21.25 (Thiourea) |
These findings suggest that compound A could serve as a lead compound for developing new therapeutics targeting these enzymes.
3. Anticancer Activity
The anticancer properties of compound A were evaluated in several cancer cell lines, including breast and prostate cancer cells. In vitro assays revealed that compound A induces apoptosis in cancer cells, primarily through the activation of caspase pathways .
Case Study: In a study involving human breast cancer cells (MCF-7), treatment with compound A resulted in a significant reduction in cell viability at concentrations above 10 µM, with an observed increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
The biological activities of compound A are attributed to its ability to interact with specific molecular targets within the body:
- Antibacterial Mechanism: It is hypothesized that compound A disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.
- Enzyme Interaction: The sulfonamide group is known for its ability to mimic substrates in enzyme active sites, thereby inhibiting their function effectively.
- Cancer Cell Targeting: The pyrazole moiety may engage with cellular receptors involved in growth signaling pathways, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrazoline core, aryl groups, or sulfonamide modifications. Below is a detailed comparison of key analogs based on evidence from diverse sources:
Ethoxy vs. Methoxy Substituents
- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Structural difference: Ethoxy group at the phenyl ring (vs. methoxy in the target compound) and benzoyl substitution at position 1 (vs. acetyl).
Acyl Group Modifications
- N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Structural difference: Methoxyacetyl at position 1 and 3-nitrophenyl at position 5.
- Activity: Nitro groups are electron-withdrawing, which may alter binding kinetics or metabolic stability .
- Comparison: The acetyl group in the target compound offers simpler metabolic pathways compared to bulkier acyl modifications.
Sulfonamide Variations
- N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
- Structural difference: Ethanesulfonamide (vs. methanesulfonamide) and halogenated aryl groups (3-chloro, 2-fluoro).
- Activity: Fluorine and chlorine substituents enhance binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors .
- Significance: Methanesulfonamide in the target compound may improve solubility compared to ethanesulfonamide derivatives.
Anticancer Pyrazoline Hybrids
- (3aR,4S,7R,7aS)-2-[4-[1-acetyl-5-(aryl/heteroaryl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones Structural difference: Methanoisoindole-dione fused system (absent in the target compound). Activity: Exhibited anticancer activity via carbonic anhydrase and acetylcholinesterase inhibition, with IC50 values in the micromolar range . Comparison: The target compound’s simpler structure may reduce synthetic complexity while retaining key pharmacophores.
Data Tables: Structural and Functional Comparison
Table 2. Pharmacological Profiles
Key Research Findings
- Antiviral Potential: Analogs with ethoxy or methoxy substituents (e.g., and ) show promising docking scores against MPXV targets, suggesting the target compound may share this activity.
- Enzyme Inhibition : Substitution at position 5 (e.g., 2-methoxyphenyl) is critical for carbonic anhydrase inhibition, a feature shared with benzenesulfonamide-pyrazoline derivatives .
- Metabolic Stability : Methanesulfonamide groups (as in the target compound) are less prone to oxidative metabolism compared to ethanesulfonamide or benzoyl derivatives .
Q & A
Basic: What are the critical steps in synthesizing N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, including cyclization, substitution, and sulfonamide formation. Key steps include:
- Cyclization of pyrazole intermediates : Using hydrazine derivatives and α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C) to form the dihydropyrazole core .
- Acetylation and sulfonamide coupling : Reacting intermediates with acetylating agents (e.g., acetic anhydride) and methanesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Critical parameters include pH control (neutral to slightly basic), temperature gradients (e.g., slow heating to 80°C), and solvent polarity (e.g., THF for solubility). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, acetyl protons at δ 2.1 ppm) and diastereotopic protons in the pyrazole ring .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 449.5) .
- X-ray crystallography : Resolves stereochemistry of the dihydropyrazole ring (e.g., chair conformation) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or off-target effects. Methodological approaches include:
- Dose-response profiling : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., COX-2 or kinase targets) to establish IC50 consistency .
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) with functional assays (e.g., cellular ATP depletion) to confirm target engagement .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
Advanced: What methodologies elucidate the compound’s interaction with biological targets at the molecular level?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors, with buffer optimization (e.g., 0.005% Tween-20 to reduce nonspecific binding) .
- Molecular docking : Uses software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., hydrogen bonding with sulfonamide -SO₂NH₂ group) .
- QSAR modeling : Correlates substituent modifications (e.g., methoxy vs. fluoro groups) with activity trends using descriptors like logP and polar surface area .
Intermediate: How do physicochemical properties (e.g., solubility, logP) influence experimental design for in vitro studies?
Answer:
- Solubility : Low aqueous solubility (common in sulfonamides) necessitates DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .
- logP (2.5–3.5) : Guides membrane permeability predictions. For cellular assays, use Franz diffusion cells to measure apical-to-basal transport .
- Stability : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) for 24h to confirm integrity via LC-MS .
Advanced: What strategies optimize the compound’s selectivity for target vs. off-target proteins?
Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify off-target binders, followed by MS/MS identification .
- Fragment-based screening : Co-crystallize the compound with target proteins to identify key binding residues (e.g., hydrophobic pockets accommodating the 2-methoxyphenyl group) .
- Alanine scanning mutagenesis : Test binding affinity against mutant enzymes (e.g., replacing Asp149 in COX-2 with alanine) to validate critical interactions .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced: How can in silico tools predict metabolic pathways and potential toxicities?
Answer:
- CYP450 metabolism prediction : Software like MetaSite identifies likely oxidation sites (e.g., methoxy demethylation to hydroxyl derivatives) .
- Toxicity screening : Use Derek Nexus to assess structural alerts (e.g., sulfonamide-associated hypersensitivity) .
- ADMET profiling : Predict bioavailability (FaSSIF/FeSSIF assays) and blood-brain barrier penetration (PAMPA-BBB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
